

Hydromethylthionine Mesylate's role in mitigating neurodegeneration

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An In-depth Technical Guide on **Hydromethylthionine Mesylate**'s Role in Mitigating Neurodegeneration

Introduction

Hydromethylthionine mesylate (HMTM), the international nonproprietary name for leucomethylthioninium bis(hydromethanesulphonate) (LMTM), is a potent, orally administered tau aggregation inhibitor (TAI) developed for the treatment of neurodegenerative diseases, primarily Alzheimer's disease (AD).[1][2] It is a stable, reduced, and crystalline form of the methylthionine (MT) moiety, which has been developed to offer improved absorption and pharmacokinetic properties compared to its oxidized precursor, methylthioninium chloride (MTC), commonly known as methylene blue.[1][3]

The core therapeutic hypothesis for HMTM is centered on targeting the pathological aggregation of tau protein, a key hallmark of AD that correlates more strongly with clinical severity and progression than amyloid pathology.[1][4] By inhibiting the formation of tau aggregates and promoting the dissolution of existing tau tangles, HMTM aims to slow or halt the neurodegenerative process, thereby preserving neuronal function and slowing cognitive decline.[2][5] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and key experimental protocols related to HMTM's role in mitigating neurodegeneration.

Mechanism of Action



HMTM exhibits a dual mechanism of action, primarily targeting tau pathology while also showing secondary effects on brain bioenergetics and cholinergic signaling.[4][6]

Primary Mechanism: Inhibition of Tau Aggregation

The principal mechanism of HMTM is the inhibition of tau protein aggregation.[2] In neurodegenerative diseases like AD, hyperphosphorylated tau proteins detach from microtubules and self-assemble into toxic oligomers and insoluble paired helical filaments (PHFs), which form neurofibrillary tangles (NFTs).[4][6] This process disrupts neuronal function and leads to cell death.[7]

HMTM acts by:

- Inhibiting Aggregation: It prevents the self-assembly of tau monomers into pathological oligomers and filaments.[1]
- Disaggregating Existing Filaments: It has been shown to dissolve pre-formed pathological tau oligomers and filaments.[1]

This action effectively targets the source of the damaging process, aiming to preserve normal tau function, which is essential for a healthy brain.[2]



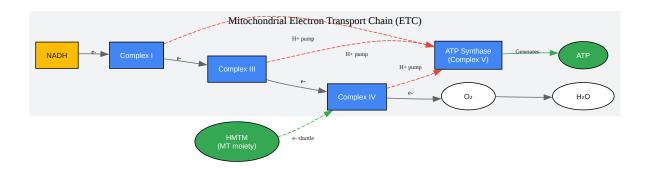
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Caption: Simplified signaling pathway of tau phosphorylation and aggregation, and the inhibitory action of HMTM. (Max-width: 760px)

Secondary Mechanisms

The methylthionine (MT) moiety in HMTM has been reported to enhance mitochondrial activity. [8] Mitochondrial dysfunction is a known factor in the pathology of neurodegenerative diseases. [9] MT can aid the mitochondrial electron transport chain (ETC) by shuttling electrons, potentially from NADH to complexes III and IV.[3][8] This action may help restore or improve cellular energy metabolism, which is often impaired in AD brains.[8] Preclinical studies in tauopathy mouse models suggest HMTM monotherapy can increase the activity of mitochondrial complexes I and IV.[8]



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Caption: Proposed role of HMTM's MT moiety in facilitating the mitochondrial electron transport chain. (Max-width: 760px)

Preclinical studies have revealed that HMTM can enhance central cholinergic signaling.[10] In both wild-type and tau-transgenic mice, HMTM administered alone was found to double hippocampal acetylcholine (ACh) levels.[10] This is significant as the cholinergic system is crucial for memory function and is compromised in AD. However, this effect was observed to be unrelated to acetylcholinesterase (AChE) inhibition.[10] Notably, a negative pharmacological interaction has been identified, where prior treatment with AChE inhibitors (like rivastigmine) or



memantine completely blocks the ACh-enhancing effect of HMTM.[10][11] This finding provides a neuropharmacological basis for the reduced efficacy of HMTM observed in clinical trials when administered as an add-on therapy to existing AD medications.[1][10]

Preclinical Evidence

HMTM has been evaluated in various preclinical models, primarily tau-transgenic mice, which develop key features of human tauopathies. These studies have been crucial in establishing the in vivo efficacy and mechanism of action.

Key Findings from Tau-Transgenic Mouse Models (e.g., L1 and L66 lines):

- Reduced Tau Pathology: HMTM treatment has been shown to reduce the burden of tau
 pathology in the brains of these animal models.[1]
- Improved Behavioral Outcomes: The reduction in tau pathology was associated with improvements in behavioral and cognitive impairments.[1]
- Enhanced Mitochondrial Function: HMTM monotherapy was found to increase the activity of mitochondrial complexes I and IV and facilitate the use of energy substrates.[8][12]
- Negative Drug Interaction: The interference of symptomatic AD drugs with HMTM's efficacy
 was reproduced in these models.[1][13] Chronic pre-dosing with rivastigmine prevented
 HMTM's enhancement of mitochondrial complex activity and altered brain lactate
 metabolism.[8] Furthermore, rivastigmine was shown to reduce the pharmacological activity
 of HMTM on hippocampal acetylcholine release and synaptosomal glutamate release.[11]



| Parameter | Model | Treatment | Key Finding | Reference |
|-----------------------------------|--------------------------------|--------------------------------------|---|-----------|
| Tau Pathology | Tau Transgenic Mice | НМТМ | Reduced tau pathology and behavioral impairments. | [1] |
| Mitochondrial Respiration | Tau Transgenic L1 Mice | HMTM (monotherapy) | Increased oxygen consumption in isolated brain mitochondria. | [14] |
| Mitochondrial Respiration | Tau Transgenic L1 Mice | Rivastigmine/Me mantine | Lowered mitochondrial respiration. | [14] |
| Mitochondrial Complex Activity | Tau Transgenic L1 Mice | HMTM (monotherapy) | Tended to increase activity of Complex I and Complex IV. | [8] |
| Mitochondrial Complex Activity | Tau Transgenic L1 Mice | HMTM + Rivastigmine | Rivastigmine partially prevented the HMTM-induced enhancement. | [8] |
| Hippocampal Acetylcholine | Tau Transgenic L1 & WT Mice | HMTM (monotherapy) | Doubled basal acetylcholine levels. | [10] |
| Hippocampal Acetylcholine | Tau Transgenic L1 & WT Mice | HMTM + Rivastigmine/Me mantine | Pre-treatment with rivastigmine or memantine blocked the HMTM effect. | [10] |
| Synaptic Proteins | Tau Transgenic L1 Mice | HMTM (monotherapy) | Partially re- established co- expression of | [11] |



| | | | synaptic proteins. | |
|----------------------|---------------------------|------------------------|---|------|
| Synaptic Proteins | Tau Transgenic L1 Mice | HMTM + Rivastigmine | The beneficial effect of HMTM was not observed. | [11] |

Clinical Evidence

The clinical development of the MT moiety began with MTC, which showed a cognitive benefit at 138 mg/day in a Phase 2 trial.[1] HMTM was subsequently developed for its superior absorption profile.[1] The most definitive data comes from the recent Phase 3 LUCIDITY trial.

Phase 3 LUCIDITY Trial (NCT03446001)

The LUCIDITY trial was a randomized, double-blind, placebo-controlled study designed to confirm the safety and efficacy of HMTM in participants with AD ranging from mild cognitive impairment (MCI) to moderate dementia.[15][16]



| Trial Design Parameter | Description |
|-------------------------------------|---|
| Phases | 12-month double-blind, placebo-controlled phase, followed by a 12-month modified delayed-start open-label phase.[16] |
| Participants | 545 individuals with probable AD or MCI due to AD.[16] |
| Treatment Arms (Double-Blind Phase) | 1. HMTM 16 mg/day2. HMTM 8 mg/day3. Placebo (MTC 4 mg twice weekly for blinding)[4] [16] |
| Treatment Arms (Open-Label Phase) | All participants received HMTM 16 mg/day.[15] [16] |
| Co-Primary Clinical Endpoints | - Alzheimer's Disease Assessment Scale— Cognitive Subscale (ADAS-Cog11).[16]- Alzheimer's Disease Cooperative Study— Activities of Daily Living (ADCS-ADL23).[16] |
| Key Secondary/Biomarker Endpoints | - Neurofilament light chain (NfL) blood concentration.[6]- Whole-brain atrophy (MRI).[6] |

Key Quantitative Results from Clinical Trials



| Outcome Measure | Trial/Analys is | Dose | Result | p-value | Reference |
|---|---|------------------------------------|---|----------|-----------|
| Change in Blood NfL Concentratio n | LUCIDITY (12 months) | 16 mg/day vs Control | 93-95% reduction in change from baseline. | p=0.0291 | [4][6][7] |
| Cognitive Decline (ADAS-Cog) | LUCIDITY (18 months) | 16 mg/day vs Matched Placebo | 82% reduction in cognitive decline. | <0.0001 | [17] |
| Cognitive Decline (ADAS-Cog) - Early AD | LUCIDITY (18 months) | 16 mg/day vs Matched Placebo | 115% reduction in cognitive decline. | <0.0001 | [17] |
| Brain Atrophy Progression (MRI) | LUCIDITY (18 months) | 16 mg/day vs Matched Placebo | 35% reduction in brain atrophy progression. | - | [17] |
| Global Clinical Decline (CDR-SB) | LUCIDITY (24 months) | 16 mg/day vs Matched Placebo | 77% reduction in global clinical decline. | - | [17] |
| Cognitive Decline (ADAS-Cog) | Phase 3 (TRx-237- 015) - Monotherapy | 150-250 mg/day | Statistically significant reduction in rate of decline. | <0.0001 | [18] |
| Functional Decline (ADCS-ADL) | Phase 3 (TRx-237- 015) - Monotherapy | 150-250 mg/day | Statistically significant reduction in rate of decline. | <0.0001 | [18] |







| Brain Atrophy (LVV) | Phase 3 (TRx-237- 015) - Monotherapy | 150-250 mg/day | 38% reduction in the rate of ventricular expansion. | 0.0002 | [18] | |
|------------------------|---|-------------------|---|--------|------|--|
|------------------------|---|-------------------|---|--------|------|--|

Summary of Clinical Findings:

- Biomarker Evidence: HMTM at 16 mg/day significantly reduced the increase in blood NfL, a key marker of neurodegeneration, over 12 months. This reduction correlated with changes in p-tau181, a biomarker for AD severity.[7][15]
- Sustained Cognitive Benefit: In participants with early AD, treatment with 16 mg/day HMTM resulted in cognitive and functional benefits that remained above their pre-treatment baseline for 18 months, only returning to baseline at 24 months.[4][15]
- Disease Modification: The combined data on cognitive scores, functional assessments, and brain atrophy markers suggest that HMTM has a disease-modifying effect, particularly when initiated early in the disease process.[6][17]
- Monotherapy vs. Add-on Therapy: Earlier Phase 3 trials showed that HMTM (as LMTX®) had
 a marked beneficial effect when taken as a monotherapy, but these effects were not seen
 when it was used as an add-on to existing AD treatments, corroborating the negative
 interaction seen in preclinical models.[18][19]

Experimental Protocols

This section outlines generalized protocols for key assays relevant to the study of HMTM and other tau aggregation inhibitors.

In Vitro Tau Aggregation Assay (Thioflavin T)

This high-throughput method monitors the kinetics of heparin-induced tau aggregation using the fluorescent dye Thioflavin T (ThT), which binds to the β -sheet structures characteristic of tau fibrils.[20][21]





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Caption: Experimental workflow for an in vitro Thioflavin T (ThT) tau aggregation assay. (Maxwidth: 760px)

Detailed Methodology:

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., PBS pH 6.7).[21]
 - Prepare stock solutions of recombinant tau protein (e.g., 15 μM final concentration), heparin (e.g., 8 μM final), ThT (e.g., 50 μM final), and the test inhibitor (HMTM) at various concentrations.[21]
- Reaction Setup:
 - In a 96-well black, clear-bottom plate, add the reaction buffer, tau protein, ThT, and varying concentrations of HMTM (or vehicle control).[20]
 - Initiate the aggregation reaction by adding the heparin solution to each well.[21]
- Kinetic Measurement:
 - Immediately place the plate in a multi-mode microplate reader pre-set to 37°C.[22]
 - Set the reader to perform kinetic measurements with orbital shaking.



Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) for an extended period (e.g., 50 hours) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[21][22]

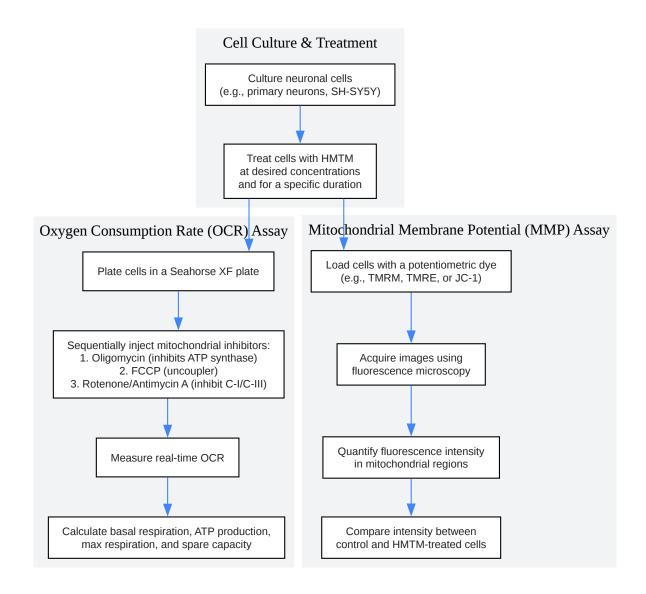
Data Analysis:

- Plot the fluorescence intensity over time for each HMTM concentration.
- Analyze the kinetic curves to determine the lag phase and the maximum fluorescence signal.
- Calculate the percentage of aggregation inhibition at the plateau phase for each HMTM concentration relative to the vehicle control.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[20]

Assessment of Mitochondrial Function in Cellular Models

Assessing the impact of compounds like HMTM on mitochondrial health is crucial. Key parameters include the oxygen consumption rate (OCR), which reflects respiratory chain activity, and the mitochondrial membrane potential (MMP), an indicator of mitochondrial integrity.[9][23]





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Caption: Experimental workflow for assessing mitochondrial function in cellular models. (Maxwidth: 760px)

Detailed Methodology (OCR Measurement):



- Cell Culture: Seed appropriate neuronal cells in a Seahorse XF cell culture microplate and allow them to adhere.[24]
- Treatment: Treat cells with HMTM or vehicle for the desired time.
- Assay Preparation: A day before the assay, hydrate the sensor cartridge. On the day of the
 assay, replace the culture medium with a specific assay medium (e.g., XF Base Medium
 supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator.
 [24]
- Mito Stress Test: Load the injection ports of the sensor cartridge with sequential inhibitors: oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A.
- Data Acquisition: Place the cell plate into the Seahorse XF Analyzer, which measures the OCR in real-time before and after the injection of each compound.
- Analysis: The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[24]

Conclusion

Hydromethylthionine mesylate represents a significant advancement in the development of therapies for Alzheimer's disease, focusing on the critical, pathology-driving mechanism of tau aggregation.[1][2] Extensive preclinical and clinical research, culminating in the Phase 3 LUCIDITY trial, provides strong evidence for its role in mitigating neurodegeneration. The data demonstrate that HMTM not only reduces key biomarkers of neuronal damage, such as blood NfL, but also provides a sustained benefit in cognitive and functional outcomes, particularly when administered as a monotherapy in the early stages of the disease.[4][7][15] Its dual action of inhibiting tau aggregation and potentially enhancing mitochondrial function, combined with the convenience of an oral formulation and a benign safety profile, positions HMTM as a promising disease-modifying treatment that could significantly improve the management of Alzheimer's disease.[1][8][25] The negative interaction with existing symptomatic AD drugs underscores the importance of understanding its distinct neuropharmacological profile for optimal clinical application.[10]



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